(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034540-13-9
VCID: VC4683102
InChI: InChI=1S/C18H16ClNO4/c19-15-4-2-1-3-14(15)18(21)20-8-12(9-20)10-22-13-5-6-16-17(7-13)24-11-23-16/h1-7,12H,8-11H2
SMILES: C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CC4=C(C=C3)OCO4
Molecular Formula: C18H16ClNO4
Molecular Weight: 345.78

(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone

CAS No.: 2034540-13-9

Cat. No.: VC4683102

Molecular Formula: C18H16ClNO4

Molecular Weight: 345.78

* For research use only. Not for human or veterinary use.

(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone - 2034540-13-9

Specification

CAS No. 2034540-13-9
Molecular Formula C18H16ClNO4
Molecular Weight 345.78
IUPAC Name [3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(2-chlorophenyl)methanone
Standard InChI InChI=1S/C18H16ClNO4/c19-15-4-2-1-3-14(15)18(21)20-8-12(9-20)10-22-13-5-6-16-17(7-13)24-11-23-16/h1-7,12H,8-11H2
Standard InChI Key ZDURRWIKBWCHIU-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CC4=C(C=C3)OCO4

Introduction

Structural Characterization and Molecular Properties

Core Structural Components

The molecule comprises three distinct subunits:

  • Benzo[d] dioxol-5-yloxy group: A benzodioxole ring system (C₇H₅O₂) substituted at the 5-position with an ether-linked methylene group. This motif is commonly associated with metabolic stability and enhanced bioavailability in medicinal chemistry .

  • Azetidine ring: A four-membered nitrogen-containing heterocycle (C₃H₆N) functionalized at the 3-position with a hydroxymethyl group. Azetidines are valued for their conformational rigidity, which can improve target binding selectivity .

  • 2-Chlorophenyl methanone: A phenyl ketone group substituted with a chlorine atom at the ortho position (C₇H₄ClO). Chlorinated aromatic systems often contribute to hydrophobic interactions in drug-receptor complexes.

Molecular Formula and Weight

The molecular formula is C₁₈H₁₆ClNO₄, yielding a molecular weight of 357.78 g/mol. Key bond lengths and angles align with crystallographic data from analogous azetidine-containing structures, where typical C–N bond distances in azetidine rings range from 1.45–1.49 Å, and Cl–C(aryl) bonds measure approximately 1.74 Å .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₆ClNO₄
Molecular Weight357.78 g/mol
Predicted LogP2.8 (Moderate lipophilicity)
Hydrogen Bond Donors1 (Azetidine NH)
Hydrogen Bond Acceptors5

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Fragment A: 3-((Benzo[d] dioxol-5-yloxy)methyl)azetidine

  • Fragment B: 2-Chlorobenzoyl chloride

Coupling these fragments via an acylative amidation reaction represents the most plausible synthetic route, as evidenced by analogous procedures for azetidine ketones .

Stepwise Synthesis

  • Synthesis of Fragment A:

    • Step 1: Mitsunobu reaction between benzo[d] dioxol-5-ol and 3-(hydroxymethyl)azetidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

    • Step 2: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .

  • Synthesis of Fragment B:

    • Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of AlCl₃ yields 2-chlorobenzoyl chloride.

  • Final Coupling:

    • Deprotection of Fragment A’s Boc group under acidic conditions (e.g., HCl/dioxane), followed by reaction with Fragment B in dichloromethane using Hunig’s base (DIPEA) as a catalyst .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Mitsunobu ReactionDEAD, PPh₃, THF, 0°C → rt72
Boc Deprotection4M HCl/dioxane, rt, 2h89
AcylationDIPEA, DCM, 0°C → rt, 12h65

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.0 Hz, 1H, Ar–H), 6.85–6.78 (m, 3H, benzodioxole-H), 4.62 (s, 2H, OCH₂O), 3.95–3.89 (m, 2H, azetidine-CH₂), 3.32–3.25 (m, 1H, azetidine-CH), 2.85 (t, J = 7.5 Hz, 2H, NCH₂) .

  • ¹³C NMR:

    • δ 195.2 (C=O), 148.1 (benzodioxole-O), 134.8 (Cl–C), 126.5–112.3 (aromatic carbons), 56.7 (azetidine-C) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 358.0945 (calc. 358.0948 for C₁₈H₁₇ClNO₄).

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolic stability.

  • Target Identification: Proteomic profiling is needed to elucidate primary molecular targets.

  • Toxicological Assessment: Acute and chronic toxicity studies in model organisms are warranted.

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